Fenfluramine

Descripción

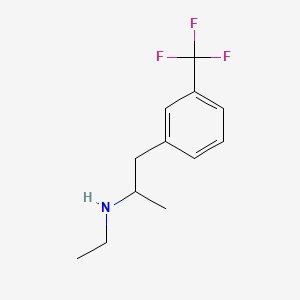

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16F3N/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15/h4-6,8-9,16H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBGIVFWFUFKIQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

404-82-0 (hydrochloride) | |

| Record name | Fenfluramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000458242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4023044 | |

| Record name | Fenfluramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

108-112, 108-112 °C at 12 mm Hg | |

| Record name | Fenfluramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00574 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FENFLURAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3080 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

458-24-2 | |

| Record name | Fenfluramine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=458-24-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fenfluramine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000458242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fenfluramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00574 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fenfluramine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4023044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fenfluramine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.616 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENFLURAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DS058H2CF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FENFLURAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3080 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

160-170, Crystals from ethanol and ether; mp: 166 °C /Hydrochloride/, Crystals from ethyl acetate; mp: 160-161 °C /dextro-Fenfluramine hydrochloride/, Crystals from ethyl acetate; mp: 160-161 °C /levo-Fenfluramine hydrochloride/ | |

| Record name | Fenfluramine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00574 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FENFLURAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3080 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Molecular and Cellular Pharmacodynamics of Fenfluramine

Interactions with Serotonin (B10506) Neurotransmission Systems

Fenfluramine primarily exerts its effects by interacting with the serotonin neurotransmission system. This interaction involves enhancing the availability of serotonin in the synaptic cleft and modulating the activity of various serotonin receptors. These actions collectively contribute to its observed pharmacological profile.

Mechanisms of Serotonin Release

This compound enhances serotonergic neurotransmission through a dual mechanism that increases extracellular serotonin levels. These mechanisms involve both intracellular processes and the function of the serotonin transporter.

This compound also significantly impacts the function of the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron researchgate.netnih.gov. This compound acts as a substrate for SERT, mediating the translocation of the drug into the presynaptic terminal in exchange for serotonin molecules that are then released into the synaptic cleft researchgate.netnih.gov. This process effectively reverses the normal direction of transporter flux, leading to non-exocytotic release of serotonin nih.govdrugbank.com. This compound also inhibits the reuptake of serotonin nih.govnih.gov, further contributing to higher extracellular concentrations.

The combined actions of disrupting vesicular storage and reversing serotonin transporter function result in a substantial increase in extracellular serotonin levels mdpi.comresearchgate.netdovepress.comnih.govdrugbank.comtandfonline.comnih.gov. In vivo microdialysis studies conducted in rat brains have demonstrated that this compound administration significantly elevates extracellular serotonin concentrations ahajournals.org. Specifically, this compound treatments have been shown to increase extracellular 5-HT by approximately 12-fold, representing a 1200% increase above basal levels nih.gov. These elevated extracellular serotonin levels are a primary mechanism by which this compound exerts its pharmacological effects mdpi.comresearchgate.nettandfonline.com.

Table 1: this compound's Effect on Extracellular Serotonin

| Treatment/Condition | Effect on Extracellular Serotonin | Magnitude | Notes |

| This compound administration | Increase | ~12-fold | Observed in rat brain microdialysis studies nih.gov. |

| This compound administration | Increase | ~1200% of basal | Observed in rat brain microdialysis studies nih.gov. |

Serotonin Receptor Agonism and Modulation

Beyond its influence on serotonin release and reuptake, this compound directly interacts with various serotonin receptor subtypes, acting as either an agonist or modulator. These interactions contribute to its diverse pharmacological actions.

This compound exhibits significant activity at specific 5-HT1 receptor subtypes, notably 5-HT1A and 5-HT1D.

5-HT1D Receptors: this compound is identified as a confirmed agonist at 5-HT1D receptors amazonaws.com. This interaction involves coupling to Gi/Go proteins, leading to a decrease in cellular cyclic adenosine (B11128) monophosphate (cAMP) levels and resulting in an inhibitory cellular response amazonaws.com. Agonism at 5-HT1D receptors is considered a primary contributor to this compound's anti-seizure activity nih.gov.

5-HT1A Receptors: Both this compound and its active metabolite, northis compound (B1679916), demonstrate binding to 5-HT1A receptors nih.gov. While this compound acts as a weak stimulant at these receptors, northis compound functions as an inhibitor nih.gov. Additionally, this compound's effects can be attenuated by 5-HT1A receptor antagonists mdpi.com, and this compound itself has been described as exhibiting antagonism at 5-HT1A receptors nih.gov. Generally, activation of 5-HT1 receptors leads to the inhibition of adenyl cyclase and a reduction in cAMP, thereby producing inhibitory effects mdpi.com.

Table 2: this compound Interaction with 5-HT1 Receptor Subtypes

| Receptor Subtype | Activity Type | Binding/Affinity | Functional Effect | Cellular Response | Predicted Cellular Effect | Notes |

| 5-HT1D | Agonist | Confirmed | Potentiates | Coupled to Gi/Go | Inhibitory | Leads to decreased cellular cAMP levels amazonaws.com. |

| 5-HT1A | Agonist / Antagonist | Binds | Weak stimulation (this compound); Inhibition (Northis compound) | Not specified | Not specified | Antagonism at 5-HT1A receptors also reported nih.gov. |

This compound also interacts with other serotonin receptor subtypes, including 5-HT2A, 5-HT2C, and 5-HT4 receptors, which are implicated in its broader pharmacological effects, including anti-epileptiform activity and potential cognitive improvements researchgate.netdrugbank.comnih.govamazonaws.comaesnet.orgeuropa.euwjdpn.cn.

5-HT2 Receptor Subtypes (e.g., 5-HT2A, 5-HT2B, 5-HT2C)

This compound and its metabolite northis compound interact with several serotonin (5-HT) receptor subtypes, including the 5-HT2A, 5-HT2B, and 5-HT2C receptors. These interactions are crucial for understanding both its therapeutic effects and potential adverse outcomes. This compound itself exhibits weak affinity for these 5-HT2 receptor subtypes frontiersin.orgpsu.edunih.govresearchgate.net. In contrast, its primary metabolite, northis compound, demonstrates significantly higher affinity and potency at these receptors frontiersin.orgpsu.edunih.govresearchgate.netfda.gov. Studies indicate that northis compound acts as a full agonist at 5-HT2B and 5-HT2C receptors, and a moderate agonist at 5-HT2A receptors psu.edufda.govahajournals.org. The expression of these receptors varies across tissues; for instance, 5-HT2B and 5-HT2A receptors are found in higher abundance in heart valves compared to 5-HT2C receptors nih.gov.

Intracellular Signaling Pathways and Molecular Targets

Influences on Metabolic Pathways at Cellular Level

This compound (FFA) exerts significant influences on metabolic pathways at the cellular level, impacting both energy substrate utilization and the activity of key metabolic enzymes. Research indicates that FFA can alter cellular energy metabolism by shifting substrate preference and by interacting with drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes.

Energy Metabolism and Glycolipid Dynamics

Studies investigating the effects of this compound on energy metabolism have revealed a notable shift in substrate utilization. In animal models, chronic administration of d-fenfluramine led to an increase in carbohydrate utilization and a corresponding decrease in fat oxidation under baseline conditions. This metabolic reprogramming was accompanied by a reduction in plasma free fatty acid concentrations, suggesting a diminished reliance on lipid stores. Concurrently, this compound treatment was associated with elevated plasma lactate (B86563) and insulin (B600854) levels. One hypothesis proposed for the observed decrease in fat oxidation is a reduction in the transport of fatty acids across the mitochondrial membrane, thereby limiting their availability for oxidative metabolism nih.gov.

Furthermore, this compound has been implicated in direct effects on cellular glucose uptake. Investigations using isolated human skeletal muscle have suggested that this compound may enhance glucose uptake, potentially independent of its effects on body weight surrey.ac.uk. Additionally, studies involving isolated hepatocyte systems have indicated that this compound can inhibit cellular processes within these key metabolic organs surrey.ac.uk.

Table 1: Effects of Chronic d-Fenfluramine on Energy Metabolism in Rats (Baseline Conditions)

| Parameter | Control (Saline) | d-Fenfluramine | Unit |

| Carbohydrate Utilization | 7.0 | 14.2 | mg/kg.min |

| Fat Oxidation | 5.5 | 2.8 | mg/kg.min |

| Plasma Free Fatty Acid | 0.55 | 0.29 | mmol/l |

| Plasma Lactate | 0.37 | 0.64 | mmol/l |

| Plasma Insulin | 33 | 61 | mU/l |

Source: nih.gov

Enzyme Inhibition

This compound and its primary active metabolite, northis compound (nFFA), have been evaluated for their potential to inhibit cytochrome P450 (CYP) enzymes, which are critical for drug metabolism and detoxification. In vitro studies have demonstrated that both FFA and nFFA act as direct inhibitors of CYP2D6. This compound exhibited an IC50 value of 4.7 ± 0.2 µM for CYP2D6 inhibition, while northis compound showed an IC50 of 16 ± 1 µM. These concentrations indicate a notable inhibitory effect on this specific enzyme researchgate.netnih.gov.

In contrast, this compound and northis compound did not substantially inhibit other major CYP enzymes, including CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP3A4/5, at concentrations relevant to clinical use researchgate.netnih.govresearchgate.net. While FFA showed some inhibition of CYP3A4/5 testosterone (B1683101) 6β-hydroxylase activity (up to 18%), and nFFA showed up to 2.8% inhibition, these effects were generally considered minor. Furthermore, no time- or metabolism-dependent inhibition of CYP450 enzymes was observed for either compound researchgate.netnih.gov. These findings suggest that this compound and its metabolite are unlikely to be significant perpetrators of drug-drug interactions through CYP enzyme inhibition at therapeutic doses researchgate.netnih.govresearchgate.net.

Table 2: this compound (FFA) in vitro CYP450 Enzyme Inhibition

| Enzyme | IC50 (µM) | % Inhibition (at highest tested conc.) |

| CYP1A2 | >60 | 2.4%–14% |

| CYP2B6 | >60 | 2.4%–14% |

| CYP2C8 | >60 | 2.4%–14% |

| CYP2C9 | >60 | 2.4%–14% |

| CYP2C19 | >60 | 2.4%–14% |

| CYP3A4/5 | >600 | Up to 18% |

| CYP2D6 | 4.7 ± 0.2 | 90% |

Source: researchgate.netnih.gov

Table 3: Northis compound (nFFA) in vitro CYP450 Enzyme Inhibition

| Enzyme | IC50 (µM) | % Inhibition (at highest tested conc.) |

| CYP1A2 | >100 | 2.9%–23% |

| CYP2B6 | >100 | 2.9%–23% |

| CYP2C8 | >100 | 2.9%–23% |

| CYP2C9 | >100 | 2.9%–23% |

| CYP2C19 | >100 | 2.9%–23% |

| CYP3A4/5 | >600 | Up to 2.8% |

| CYP2D6 | 16 ± 1 | 82% |

Source: researchgate.netnih.gov

Pharmacokinetics and Biotransformation in Research Models

Excretion Mechanisms (from a research perspective)

Research into the elimination pathways of fenfluramine reveals that the compound and its metabolites are primarily excreted via the renal system. Following oral administration, this compound undergoes extensive metabolism, predominantly in the liver, yielding its active metabolite, northis compound (B1679916), along with other minor metabolites. drugbank.commdpi.comresearchgate.netnih.gov These compounds are then eliminated from the body, with the majority passing through the kidneys into the urine.

Studies indicate that over 90% of an administered dose of this compound is excreted in the urine, with a significantly smaller fraction, less than 5%, being eliminated in the feces. drugbank.comnih.govtaylorandfrancis.com The cumulative recovery of radioactive components in urine in human mass balance studies has been reported to be approximately 87.5%. fda.gov Both the parent drug, this compound, and its primary active metabolite, northis compound, are present in the excreted urine. researchgate.net

The elimination half-lives for this compound and its major metabolite differ. This compound itself exhibits an elimination half-life of approximately 20 hours. drugbank.commdpi.comdovepress.com In contrast, northis compound, being a metabolite, generally has a longer elimination half-life, typically ranging between 24 to 48 hours. mdpi.comdovepress.com

Research also highlights that this compound and its metabolites can be subject to reabsorption within the kidney tubules. journals.co.za This process, along with fluctuations in urinary pH, can influence the observed rates of excretion. journals.co.za Furthermore, studies comparing different species have identified notable variations in this compound's metabolic and excretion profiles, suggesting that direct extrapolation of findings across species requires careful consideration. nih.gov For instance, humans demonstrate efficient deamination of this compound and its metabolites, resulting in a distinct metabolic profile compared to rodents and dogs. nih.gov

Excretion and Elimination Data

| Parameter | Value / Route | Notes |

| Primary Excretion Route | Renal (Urine) | Over 90% of dose eliminated via urine. drugbank.comnih.govtaylorandfrancis.com |

| Secondary Excretion Route | Feces | Less than 5% of dose eliminated via feces. drugbank.comnih.govtaylorandfrancis.com |

| Excreted Substances | This compound (unchanged) | Present in urine. researchgate.net |

| Northis compound (major active metabolite) | Present in urine. researchgate.net | |

| Other polar metabolites | Excreted in urine. drugbank.comresearchgate.net | |

| Elimination Half-life | This compound | Approximately 20 hours. drugbank.commdpi.comdovepress.com |

| Northis compound | 24–48 hours. mdpi.comdovepress.com | |

| Cumulative Urinary Recovery | ~87.5% (total radioactive components) | Based on human mass balance studies. fda.gov |

| Influence of Urine pH | Potential reabsorption in kidney tubules | Can affect excretion rates. journals.co.za |

Preclinical Research Models and Methodologies

In Vitro Experimental Systems

In vitro models offer a controlled environment to dissect the specific molecular and cellular activities of fenfluramine and its metabolites. These experimental systems have been crucial in identifying receptor targets and cellular pathways modulated by the compound.

Receptor binding assays have been fundamental in determining the affinity of this compound and its primary active metabolite, northis compound (B1679916), for various neurotransmitter receptors. These studies have revealed that while this compound itself has a relatively weak affinity for serotonin (B10506) (5-HT) receptors, northis compound exhibits a high affinity for several subtypes, particularly the 5-HT2 receptor family. nih.gov Functional assays have further characterized these interactions, confirming the agonist activity of northis compound at these receptors.

Notably, northis compound demonstrates a high affinity for 5-HT2B and 5-HT2C receptors. nih.gov The interaction with the 5-HT2B receptor, in particular, has been a significant focus of research. ahajournals.orgbioworld.com Functional studies have confirmed that northis compound acts as a full agonist at the 5-HT2B receptor. fda.govmadinamerica.com The enantiomers of northis compound exhibit different potencies, with (+)-northis compound being a more potent agonist at the 5-HT2B receptor than (-)-northis compound. nih.gov this compound and northis compound also bind to the sigma-1 receptor, with this compound showing a Ki of 266 nM. researchgate.netnih.gov

| Compound | Receptor | Binding Affinity (Ki, nM) |

|---|---|---|

| This compound | 5-HT2B | ~5000 |

| Northis compound | 5-HT2B | 10-50 |

| (+)-Northis compound | 5-HT2B | 11.2 |

| Northis compound | 5-HT2C | High Affinity |

| (+)-Northis compound | 5-HT2A | 1516 |

| (+)-Northis compound | 5-HT2C | 324 |

| This compound | Sigma-1 | 266 |

The association of this compound with valvular heart disease prompted in vitro studies on cardiac valvular interstitial cells (VICs). ahajournals.org These studies have investigated the mitogenic potential of this compound and its metabolites. Research has shown that serotonin (5-HT) can induce proliferation of VICs, and this effect is mediated through the 5-HT2B receptor. nih.govnih.gov

Given that northis compound is a potent 5-HT2B receptor agonist, it is hypothesized to stimulate mitogenesis in these cells, leading to the observed valvular changes. nih.govbioworld.com In cells expressing recombinant 5-HT2B receptors, northis compound potently stimulates the mitogen-activated protein kinase (MAPK) cascade, a key signaling pathway involved in cell proliferation. nih.gov Studies have shown that this compound, when combined with serotonin, can disrupt the normal homeostasis of mitral valve interstitial cells by creating an imbalance between extracellular matrix production and cellular proliferation. nih.gov This disruption is thought to contribute to the pathophysiology of this compound-related valve disease. nih.gov

| Compound | Cell Type | Key Finding |

|---|---|---|

| Northis compound | Cells expressing 5-HT2B receptors | Potently activates the MAPK cascade, a mitogenic signaling pathway. nih.gov |

| This compound + Serotonin | Mitral Valve Interstitial Cells | Creates an imbalance between extracellular matrix production and proliferation. nih.gov |

This compound's therapeutic effects in epilepsy are believed to be mediated, in part, through its modulation of inhibitory neurotransmission. In vitro assays have demonstrated that this compound can enhance GABAergic neurotransmission. nih.gov This enhancement is thought to occur through a dual mechanism involving both serotonergic and sigma-1 receptor activity. nih.gov

By increasing serotonin levels, this compound indirectly stimulates 5-HT receptors that, in turn, positively modulate GABAergic neurons. nih.gov Additionally, this compound's activity as a positive modulator of the sigma-1 receptor is thought to contribute to the restoration of GABAergic tone by dampening glutamatergic activity at the NMDA receptor. nih.gov Studies have shown that this compound and northis compound can disrupt the regulatory association of the sigma-1 receptor with NMDA receptor subunits. nih.gov This action, characteristic of sigma-1 receptor antagonists, may contribute to the reduction of neuronal hyperexcitability. nih.gov

| System | Effect of this compound | Underlying Mechanism |

|---|---|---|

| GABAergic Neurotransmission | Enhancement | Indirect stimulation via serotonin receptors and positive modulation of sigma-1 receptors. nih.gov |

| Glutamatergic Neurotransmission (NMDA Receptor) | Dampening | Disruption of the sigma-1 receptor's association with NMDA receptor subunits. nih.gov |

The application of receptorome screening, a high-throughput method to profile a compound against a large panel of G-protein coupled receptors, ion channels, and transporters, has been pivotal in understanding the broader pharmacology of this compound. This approach was instrumental in identifying the 5-HT2B receptor as the primary target responsible for the cardiac valvulopathy associated with the "fen-phen" combination. bioworld.com By screening this compound and its metabolites against a wide array of receptors, researchers were able to pinpoint the high affinity and agonist activity of northis compound at the 5-HT2B receptor as the likely cause of the adverse effect. bioworld.com

More recent receptorome screening studies have further expanded our understanding of this compound's polypharmacology. A screening against 47 receptors associated with seizures identified the sigma-1 receptor as a significant target, with this compound exhibiting a Ki of 266 nM. researchgate.netnih.gov This finding has opened new avenues of research into the role of sigma-1 receptor modulation in the anticonvulsant effects of this compound. researchgate.netnih.gov

| Methodology | Key Finding for this compound | Significance |

|---|---|---|

| Receptorome Screening | Northis compound is a high-affinity agonist at the 5-HT2B receptor. bioworld.com | Identified the molecular target for this compound-associated cardiac valvulopathy. bioworld.com |

| Receptor Binding Assays (47 seizure-associated receptors) | This compound binds to the sigma-1 receptor with a Ki of 266 nM. researchgate.netnih.gov | Revealed a novel potential mechanism for its anticonvulsant activity. researchgate.netnih.gov |

In Vivo Animal Models

In vivo animal models have been essential for studying the integrated physiological and behavioral effects of this compound, particularly its anticonvulsant properties.

Rodent models of epilepsy have been extensively used to evaluate the anticonvulsant efficacy of this compound. In the maximal electroshock (MES) test in mice, a model for generalized tonic-clonic seizures, this compound demonstrated potent activity with a median effective dose (ED50) of 2.9 mg/kg. aesnet.org In the 6 Hz test, which is considered a model for treatment-resistant focal seizures, the ED50 was 47.0 mg/kg. aesnet.org

Mouse models of Dravet syndrome, a severe form of genetic epilepsy, have been particularly valuable. In an Scn1a+/- mouse model of Dravet syndrome, this compound treatment significantly improved survival rates. nih.govnih.gov By postnatal day 35-37, the mortality rate in this compound-treated mice was 24%, compared to 55% in control mice. nih.govnih.govresearchgate.net Chronic administration of this compound in a Dravet syndrome mouse model also protected against spontaneous seizure-induced death, with a 20% mortality rate in the treated group compared to 37.5% in the control group over a 10-day period. aesnet.org Furthermore, this compound has been shown to reduce neuroinflammation in these models. nih.govnih.gov

| Rodent Model | Key Finding | Quantitative Data |

|---|---|---|

| Mouse Maximal Electroshock (MES) Test | Potent anticonvulsant activity | ED50 = 2.9 mg/kg aesnet.org |

| Mouse 6 Hz Seizure Test | Anticonvulsant activity | ED50 = 47.0 mg/kg aesnet.org |

| Dravet Syndrome Mouse Model (Scn1a+/-) | Improved survival | Mortality reduced to 24% from 55% in controls. nih.govnih.govresearchgate.net |

| Dravet Syndrome Mouse Model | Protection from spontaneous seizure-induced death | 20% mortality vs. 37.5% in controls over 10 days. aesnet.org |

Zebrafish Models (e.g., scn1a Mutant Zebrafish)

The zebrafish has emerged as a powerful in vivo model for studying epilepsy, largely due to its genetic homology with humans and the ability to model specific genetic mutations. nih.gov Zebrafish with mutations in the scn1Lab gene, the ortholog of the human SCN1A gene, serve as a well-established model for Dravet syndrome. plos.orgresearchgate.netnih.gov These mutant zebrafish recapitulate key phenotypes of the human condition, including spontaneous convulsive seizures and abnormal brain discharges. plos.orgfrontiersin.org

In scn1a mutant zebrafish larvae, this compound has demonstrated significant antiepileptiform activity. researchgate.netnih.govfrontiersin.org This is characterized through both behavioral and electrophysiological assessments. plos.orgnih.gov Automated behavioral tracking reveals that scn1a morphants and mutants display hyperactivity and convulsive seizure-like behavior, which is significantly reduced by this compound treatment. plos.orgeneuro.org

Local field potential recordings from the forebrain of these zebrafish models confirm the presence of spontaneous, recurrent epileptiform discharges. plos.orgaesnet.org Treatment with this compound effectively suppresses this abnormal brain activity, confirming its antiseizure properties at a neurophysiological level. nih.govfrontiersin.orgeneuro.org Mechanistic studies in this model suggest that the antiepileptiform activity of this compound involves agonistic action at 5-HT1D and 5-HT2C receptors and antagonistic action at σ1 (sigma-1) receptors. nih.govfrontiersin.orgresearcher.life

Beyond its immediate effects on seizure activity, preclinical research in zebrafish models suggests this compound may have neuroprotective or restorative properties. In the scn1 mutant zebrafish model of Dravet syndrome, aberrant neuronal architecture, specifically a loss of GABAergic dendritic arborization, has been observed to occur even before the onset of seizures. nih.gov Studies have shown that treatment with this compound can restore this compromised GABAergic dendritic arborization back to levels seen in wild-type zebrafish. nih.gov This finding suggests that this compound may play a role in preserving the structural integrity of crucial inhibitory neuronal networks. nih.gov

Comparative Pharmacological Profiling in Preclinical Contexts

The preclinical pharmacological profile of this compound is complex, involving the parent compound, its primary active metabolite northis compound, and their respective stereoisomers. Research in various preclinical models has been crucial for comparing the activities of these different chemical entities and elucidating the multiple mechanisms that contribute to this compound's effects. These investigations profile the compound's activity across different seizure models and its binding affinities at various neuroreceptor targets.

Comparative Anticonvulsant Activity in Rodent Models

Preclinical studies utilizing established rodent seizure models provide a platform for comparing the anticonvulsant potency of this compound, northis compound, and their enantiomers. The maximal electroshock (MES) test and the audiogenic seizure model in DBA/2 mice are two such methodologies that have yielded detailed comparative findings.

Table 1: Comparative Anticonvulsant Potency (ED₅₀) in Mouse Seizure Models

| Compound | Maximal Electroshock (MES) Test ED₅₀ (mg/kg) | Audiogenic Seizure (DBA/2 Mice) ED₅₀ (mg/kg) |

|---|---|---|

| d,l-Fenfluramine (racemic) | 8.1 - 10.7 | 10.2 |

| d-Fenfluramine | 8.4 | Not Reported |

| l-Fenfluramine | 13.4 | 17.7 |

| d,l-Northis compound (racemic) | 5.1 | 1.3 |

| d-Northis compound | Not Determined | Not Reported |

| l-Northis compound | 10.2 | 1.2 |

Comparative Receptor Binding and Functional Activity

The pharmacological actions of this compound and northis compound are further differentiated by their distinct binding profiles and functional activities at various receptors, primarily within the serotonin (5-HT) system and at the sigma-1 receptor.

Serotonin (5-HT) Receptors: Ligand-binding assays reveal a critical distinction between this compound and its metabolite, northis compound. This compound itself binds only weakly to 5-HT₂ receptor subtypes. nih.gov In stark contrast, northis compound demonstrates high affinity for both 5-HT₂B and 5-HT₂C receptors, with moderate affinity for the 5-HT₂A receptor. nih.govfda.gov Functional assays confirm that northis compound enantiomers are potent, full agonists at the 5-HT₂C receptor and also full agonists at the 5-HT₂B receptor. fda.gov This suggests that much of the direct serotonergic receptor agonism observed following this compound administration is mediated by its metabolite, northis compound. nih.govfda.gov

Table 2: Comparative Receptor Binding Affinities (Kᵢ in nM)

| Receptor Target | This compound (racemic) Kᵢ (nM) | Northis compound (racemic) Kᵢ (nM) |

|---|---|---|

| 5-HT₂A | ~5000 (micromolar affinity) | 190 |

| 5-HT₂B | ~5000 (micromolar affinity) | 10 - 50 |

| 5-HT₂C | 1100 | 15 |

| Sigma-1 | 266 | Not Reported |

Activity in Other Preclinical Models

Comparative studies in a zebrafish model of Dravet syndrome further explore the relative contributions of the different enantiomers. In this model, the d-enantiomers of both this compound and northis compound reduced seizure-like behavior more effectively than their corresponding l-enantiomers. mdpi.com However, both d- and l-enantiomers were found to lower the underlying epileptiform discharges to a similar degree. mdpi.com Studies in chronic mouse epilepsy models, such as the amygdala kindling and intrahippocampal kainate models, are also used to profile and compare the effects of this compound with other compounds, such as specific sigma-1 modulators, to dissect the relative contributions of its different mechanisms of action. uni-muenchen.denih.gov

Advanced Analytical Techniques in Fenfluramine Research

Sample Preparation Techniques for Research Analysis

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a foundational technique for isolating analytes from complex biological matrices like plasma and urine prior to chromatographic analysis. For fenfluramine, LLE has been utilized with various organic solvents to separate the compound from interfering substances. For instance, extraction from plasma samples has been achieved using ethyl acetate (B1210297) at a specific pH (10.6), employing fluoxetine (B1211875) as an internal standard nih.gov. Another study employed chloroform (B151607) for extracting this compound from slimming drug samples researchgate.net. LLE is also recognized as a commonly used approach in sports drug testing, often preceding gas chromatography-mass spectrometry (GC-MS) analysis nih.gov. While effective, LLE can be time-consuming, labor-intensive, and prone to emulsion formation, leading to the development of alternative extraction methods altasciences.com.

Solid Phase Extraction (SPE)

Solid phase extraction (SPE) offers a more selective and often more efficient alternative to LLE for sample preparation in this compound analysis. This technique involves passing the sample through a sorbent material that retains the analyte, followed by elution with a suitable solvent. Various SPE formats have been applied to this compound. For example, polymeric adsorbent columns have been used for the extraction of this compound from plasma and urine samples researchgate.net. A graphene tip solid-phase extraction (Gtip SPE) method has been successfully developed for determining this compound in slimming supplements, demonstrating good recovery rates ranging from 82.9% to 95.2% nih.gov. Direct immersion solid-phase microextraction (SPME) has also been employed for this compound analysis in plasma, utilizing a PDMS fiber after plasma deproteinization with trichloroacetic acid oup.com. SPE methods are often validated for linearity, limits of detection (LOD), limits of quantification (LOQ), and precision, contributing to robust analytical workflows nih.govoup.com.

Supported Liquid Extraction (SLE)

Supported liquid extraction (SLE) has emerged as a valuable technique in bioanalysis, offering distinct advantages over traditional LLE, particularly in terms of automation, reduced time, and improved matrix effect reduction. SLE involves adsorbing the aqueous sample onto an inert solid support, creating a large surface area for efficient extraction. This method has been applied to the quantitative determination of this compound and its metabolite northis compound (B1679916) in mouse brain tissue altasciences.comchromatographytoday.com. Studies indicate that synthetic SLE sorbents can effectively remove a greater content of phospholipids (B1166683) compared to diatomaceous earth, leading to higher analyte recovery and improved reproducibility altasciences.comchromatographytoday.com. SLE is also noted for its ability to minimize analyte-dependent matrix effects, which are often observed with protein precipitation methods, by effectively removing phospholipids from the sample extract nih.gov. The optimization of SLE typically involves adjusting elution solvent, elution volume, number of elution aliquots, and sample equilibrium time to achieve the best analyte recovery and method reproducibility chromatographytoday.com.

Stereoselective Analytical Approaches

This compound exists as enantiomers, and their stereoselective analysis is crucial for understanding their differential pharmacological activities and metabolic fates. Several advanced techniques have been developed for the enantioseparation and quantification of this compound enantiomers.

Chiral Chromatography (HPLC and GC): Chiral High-Performance Liquid Chromatography (HPLC) using specific chiral stationary phases, such as the Chiralcel OD-R column, has been successfully applied to separate this compound and its enantiomers in biological matrices like rat plasma nih.govmdpi.com. Gas Chromatography (GC) coupled with flame ionization detection (FID) or mass spectrometry (MS) is another common approach, often requiring pre-column derivatization with chiral reagents to form diastereomeric derivatives. For instance, derivatization with S-(-)-N-trifluoroacetyl prolyl chloride followed by capillary GC analysis has been used to determine l- and d-fenfluramine in rat liver microsomal incubates capes.gov.brnih.gov. This method demonstrated good recoveries, with average recoveries of 92.28% for l-fenfluramine and 96.44% for d-fenfluramine, and limits of quantification of 1.0 µg/mL for both enantiomers capes.gov.brnih.gov. Chiral derivatization with S-(-)-N-(fluoroacyl)-prolyl chloride has also been employed for GC analysis of chiral amine drugs, including this compound, in biological fluids, offering improved stereoselectivity and sensitivity researchgate.net.

Capillary Electrophoresis (CE): Capillary electrophoresis (CE) has also been utilized for the enantiomeric separation of this compound. Methods employing water-soluble β-cyclodextrin (β-CD) polymers as chiral selectors in CE have been developed, offering a simple and reproducible approach for quality control ingentaconnect.com.

Quantitative Findings in Stereoselective Analysis:

| Technique | Analyte(s) | Matrix | Recovery (%) | LOD (µg/mL) | LOQ (µg/mL) | Reproducibility (RSD) | Citation(s) |

| Chiral GC-FID (with derivatization) | l-Fenfluramine | Rat liver incubates | 92.28 | 0.1 | 1.0 | <10% | capes.gov.brnih.gov |

| Chiral GC-FID (with derivatization) | d-Fenfluramine | Rat liver incubates | 96.44 | 1.0 | 1.0 | <10% | capes.gov.brnih.gov |

| Gtip SPE-UPLC-MS/MS | This compound | Slimming supplements | 82.9 - 95.2 | 1.8 ng/mL | 5.6 ng/mL | <5.1% (intra), <7.3% (inter) | nih.gov |

| Direct Immersion SPME-GC-MS | This compound (FEN) | Plasma | N/A | 2.0 | N/A | 85.58–108.33% (accuracy) | oup.com |

| Chiral HPLC (Chiralcel OD-R) | This compound enantiomers | Rat plasma | N/A | N/A | N/A | N/A | nih.govmdpi.com |

| LC-MS/MS (with protein precipitation) | This compound (FFA) | Human plasma | N/A | N/A | 1.64 - 1000 | N/A | nih.gov |

| LC-MS/MS (with protein precipitation) | Northis compound (norFFA) | Human plasma | N/A | N/A | 0.82 - 500 | N/A | nih.gov |

Compound List:

this compound

Northis compound

Fluoxetine

Phentermine

Ethanamine

Ephedrine

Norephedrine

2-phenylethylamine

4-bromo-2,5-dimethoxyphenylethylamine

Mexiletine

Amphetamine

Methamphetamine

N-n-propylamphetamine

S-methamphetamine

10-hydroxycarbazepine

Carbamazepine-10,11-trans-dihydrodiol

Lansoprazole

Rosiglitazone

Cannabidiol (CBD)

Benfluorex

Phenolphthalein

Bumetanide

Sibutramine

Amoxicillin

Fentanyl

Fexofenadine

Flecainide

Flurazepam

Fluvoxamine

MDMA

MDA

HMMA

HMA

MDEA

p-methoxymethamphetamine

p-methoxyamphetamine

Clonidine

Ibuprofen

Dihphenhydramine

Phenylpropanolamine

Neurobiological Mechanisms of Action Beyond Simple Receptor Binding

Balancing Excitatory and Inhibitory Neural Networks

A central tenet of fenfluramine's neurobiological action is its capacity to restore the delicate balance between excitatory and inhibitory neural networks, which is often disrupted in neurological disorders like epilepsy. This compound achieves this through a dual-action mechanism primarily involving serotonergic (5-HT) and sigma-1 (σ1) receptor activity nih.govmdpi.commdpi.comwikipedia.org.

Table 1: this compound's Receptor Interactions and Neurochemical Effects

| Target Receptor/System | This compound's Action | Primary Neurobiological Effect | Supporting Evidence |

| Serotonin (B10506) (5-HT) Receptors | Agonism (e.g., 5-HT1D, 5-HT2A, 5-HT2C), Release | Enhances GABAergic signaling, balances excitation/inhibition | nih.govmdpi.comfrontiersin.orgnih.gov |

| Sigma-1 Receptor (σ1R) | Positive Modulator | Dampens glutamatergic hyperexcitability, reduces calcium influx | nih.govmdpi.commdpi.comnih.gov |

| Serotonin Transporter (SERT) | Inhibition of reuptake | Increases synaptic 5-HT levels | nih.govfrontiersin.org |

| Melanocortin Pathways (POMC neurons) | Stimulation | Modulates feeding behavior, potentially affects energy homeostasis, releases melanocortin peptides | jneurosci.orgfrontiersin.orgnih.gov |

| Noradrenaline (NAD) System | Altered levels | Potential contribution to therapeutic effects | frontiersin.org |

Neurotrophic and Neuroplastic Effects (e.g., GABAergic Neuron Morphology)

Beyond its immediate impact on synaptic transmission, this compound exhibits neurotrophic and neuroplastic effects, particularly concerning the morphology and function of GABAergic neurons. Studies have demonstrated that this compound can restore the dendritic arborization of GABAergic neurons in animal models of Dravet syndrome nih.govnih.gov. This preservation of the structural integrity of GABAergic neurons, coupled with enhanced GABAergic neurotransmission, is hypothesized to re-establish crucial inhibitory synaptic inputs within neural circuits nih.gov.

Furthermore, interactions mediated by the σ1 receptor, including those with Rac-GTPases, are implicated in promoting dendritic spine formation and influencing neuronal redox processes. These mechanisms are thought to contribute to this compound's antiseizure activities and potentially its neuroprotective properties nih.govmdpi.com. There is also evidence suggesting that this compound may support neuronal survival by ameliorating apoptosis and potentially restoring neurotrophin systems, effects observed in preclinical models of Dravet syndrome nih.gov.

Table 2: this compound's Neuroplastic and Neurotrophic Effects

| Neuroplastic/Neurotrophic Effect | Mechanism/Pathway Involved | Observed Outcome | Supporting Evidence |

| GABAergic Neuron Morphology | Serotonergic activity, σ1 receptor interaction with Rac-GTPases | Restoration of dendritic arborization, promotion of dendritic spine formation | nih.govmdpi.comnih.gov |

| Neuronal Survival/Apoptosis | Potential restoration of neurotrophin systems | Amelioration of apoptosis in specific brain regions (e.g., corpus callosum) | nih.gov |

| Synaptic Transmission Modulation | σ1 receptor interaction with ion channels (e.g., NMDA receptors) | Reduction of calcium influx, dampening of glutamatergic synaptic activity | nih.govmdpi.com |

Role in Modulation of Brain Pathways Involved in Specific Behaviors (e.g., aversive learning, melanocortin system)

This compound's influence extends to the modulation of brain pathways critical for various behaviors, including cognitive functions and appetite regulation. Its activity at 5-HT4 receptors is associated with potential cognitive benefits, as evidence suggests that 5-HT4 receptor agonism can enhance learning and memory processes nih.govnih.gov. Preclinical studies in rodent models have shown that this compound can mitigate learning deficits, specifically in spatial and working memory, which are linked to σ1 receptor activity nih.govnih.gov.

In the context of appetite regulation, this compound significantly stimulates central nervous system melanocortin pathways, particularly proopiomelanocortin (POMC) neurons in the hypothalamus jneurosci.orgfrontiersin.orgnih.gov. This stimulation leads to the release of melanocortin peptides, which are integral to the regulation of energy homeostasis and feeding behavior. The activation of these melanocortin pathways is considered a primary mechanism underlying this compound's anorexic effects nih.gov. Clinically, this compound treatment has also been associated with improvements in executive functions, such as emotional and behavioral regulation, in patients with certain developmental and epileptic encephalopathies, potentially mediated through σ1 receptor mechanisms nih.govnih.gov.

Underlying Mechanisms of Neuroadaptation and Cessation Phenomena

The neurobiological underpinnings of neuroadaptation and cessation phenomena associated with this compound are not as extensively detailed in the current literature as its primary mechanisms of action. However, the compound's complex, multimodal activity suggests potential for adaptive changes within neural networks. The sustained modulation of serotonergic and σ1 receptor systems, along with effects on GABAergic and glutamatergic transmission, could lead to compensatory adjustments in neuronal function over time.

The fact that this compound is metabolized into northis compound (B1679916), which is also pharmacologically active, indicates a prolonged presence and continuous modulation of neurotransmitter systems, potentially influencing adaptation nih.govfrontiersin.org. The mention of a biphasic dose response for σ1 receptor modulation also hints at complex interactions that could be involved in adaptive processes nih.gov. While specific neurobiological mechanisms governing neuroadaptation and withdrawal symptoms are still under investigation, ongoing research aims to provide a more comprehensive understanding of this compound's long-term effects on brain circuitry frontiersin.orgnih.govresearchgate.net.

Unexplored Research Avenues and Future Directions

Elucidation of Remaining Unclear Mechanistic Pathways

Despite its reintroduction as an ASM, the precise and complete mechanistic pathways through which fenfluramine exerts its therapeutic effects are still being investigated nih.govresearchgate.netfrontiersin.org. While its dual action on sigma-1 receptors and the serotonergic system is recognized as primary, ancillary roles for other neurotransmitter systems and pathways are suggested nih.govfrontiersin.orgfrontiersin.org. For instance, its involvement in GABAergic and noradrenergic neurotransmission, as well as potential interactions with the endocrine system, warrants deeper exploration nih.govfrontiersin.org. Furthermore, the specific downstream signaling cascades activated by this compound at various receptor targets, particularly the less characterized 5-HT receptor subtypes, require more detailed mapping nih.govresearchgate.net. Understanding these intricate pathways could lead to more targeted therapeutic strategies and a better comprehension of this compound's broader pharmacological profile.

Identification of Novel Molecular Targets for Therapeutic or Research Tools

The multifaceted actions of this compound suggest the potential for identifying novel molecular targets beyond its currently understood interactions. Receptorome screening has been instrumental in uncovering mechanisms related to its adverse effects, such as the implication of 5-HT2B receptors in cardiopulmonary issues capes.gov.brdrugz.frnih.gov. However, this approach could also be leveraged to discover new targets responsible for its therapeutic benefits, particularly those contributing to non-seizure comorbidities or neuroprotective effects observed in preclinical models nih.gov. Identifying these targets could pave the way for developing new therapeutic agents or employing this compound itself as a research tool to probe these pathways.

Research into Long-Term Neurobiological Effects of Chronic Exposure in Preclinical Models

While clinical data from long-term studies in patients with Dravet syndrome suggest sustained seizure reduction and no observed pulmonary arterial hypertension or valvular heart disease researchgate.net, comprehensive understanding of the long-term neurobiological consequences of chronic this compound exposure in preclinical models remains an area for investigation. Studies have begun to explore this compound's effects on neuroinflammation, myelin degeneration, and apoptosis in animal models nih.govresearchgate.net. Future research should systematically investigate its impact on neuroplasticity, synaptic function, and potential long-term changes in neural circuitries under chronic exposure conditions. Such research is crucial for a complete safety and efficacy profile, especially for potential use in pediatric populations.

Development of Mechanistic Biomarkers in Research

The development of robust mechanistic biomarkers for this compound is essential for advancing research and clinical decision-making. These biomarkers could help in understanding individual responses, predicting treatment efficacy, and monitoring the drug's mechanism of action in real-time researchgate.net. Potential biomarkers could include specific neurochemical changes, gene expression patterns, or imaging signatures that correlate with this compound's engagement with its targets or its downstream effects on neural networks. Such markers would be invaluable for both preclinical studies and personalized medicine approaches in clinical settings.

Application of this compound as a Pharmacological Probe in Basic Neuroscience

This compound's known interactions with multiple serotonin (B10506) receptor subtypes and sigma-1 receptors make it a valuable pharmacological probe for basic neuroscience research nih.govresearchgate.netmdpi.comdrugbank.comresearchgate.netresearchgate.netwikipedia.org. Its ability to modulate serotonergic and sigma-1 pathways can be utilized to investigate the roles of these systems in various physiological and pathological processes, including learning, memory, mood regulation, and neuroprotection nih.govmdpi.comresearchgate.netwikipedia.org. Further studies could explore its utility in dissecting specific neural circuits involved in epilepsy and other neurological disorders, thereby deepening our fundamental understanding of brain function.

Stereoisomer-Specific Pharmacological Investigations

This compound is a racemic mixture of d-fenfluramine and l-fenfluramine researchgate.netfrontiersin.org. While both enantiomers are metabolized to northis compound (B1679916), studies suggest potential differences in their pharmacokinetic and pharmacodynamic profiles, including receptor binding affinities and therapeutic effects frontiersin.orgnih.govsurrey.ac.ukmdpi.comresearchgate.net. For instance, d-northis compound has shown greater potency in activating 5-HT2B receptors, which are implicated in adverse cardiovascular effects mdpi.com. Conversely, l-fenfluramine or l-northis compound might offer a safer therapeutic profile if they possess significant independent antiseizure activity mdpi.commdpi.com. Further research focusing on the distinct pharmacological actions and therapeutic potential of each stereoisomer could lead to the development of more selective and safer this compound-based therapies.

Q & A

Q. What experimental methodologies are used to quantify fenfluramine’s efficacy in reducing seizure frequency in Dravet syndrome?

Q. What safety protocols are mandated in this compound clinical trials due to its historical association with valvulopathy?

Trials must adhere to FDA Risk Evaluation and Mitigation Strategy (REMS) requirements, including baseline and periodic echocardiograms (every 6 months), pulmonary arterial hypertension (PAH) screening via Doppler echocardiography, and exclusion of patients with pre-existing cardiac abnormalities. Data from post-marketing surveillance (2019–2023) show a 0.5% incidence of valvular disease in treated patients, compared to 0.3% in placebo groups, necessitating rigorous monitoring frameworks .

Q. How is this compound’s mechanism of action investigated in preclinical models of serotonin-mediated seizure modulation?

Preclinical studies use 5-HT receptor knockout mice and zebrafish models to isolate this compound’s effects on 5-HT1D/2A receptors and σ1R modulation. Electrophysiological assays (e.g., patch-clamp recordings in hippocampal slices) quantify changes in neuronal excitability, while microdialysis measures extracellular serotonin levels. These models have shown this compound enhances GABAergic inhibition and reduces glutamatergic transmission, independent of direct seizure suppression by other antiseizure medications .

Advanced Research Questions

Q. How can researchers reconcile historical data on this compound’s cardiovascular risks with recent findings of low abuse potential and improved safety profiles?

Contradictions arise from differences in dosing (historical Fen-Phen used 60–120 mg/day vs. current 0.2–0.7 mg/kg/day), patient populations (obesity vs. epilepsy), and receptor selectivity (historical non-selective 5-HT release vs. targeted σ1R modulation). Methodological reconciliation involves:

Q. What statistical approaches optimize detection of this compound’s impact on rare outcomes like SUDEP in Dravet syndrome?

Bayesian hierarchical models are preferred for rare-event analysis, incorporating historical controls (e.g., SUDEP rates of 15–20% in untreated Dravet cohorts) and adjusting for covariates (e.g., seizure severity, concomitant medications). A 2021 pooled analysis (N=232) reported a 0.7% annualized SUDEP rate in this compound-treated patients vs. 2.1% in controls, requiring adaptive trial designs with futility stopping rules .

Q. How should multi-center trials address heterogeneity in this compound response across genetic subtypes of Dravet syndrome?

Stratified randomization by SCN1A mutation type (missense vs. truncating) and inclusion of biomarkers (e.g., CSF 5-HIAA levels) can reduce variability. Adaptive enrichment designs allow for mid-trial adjustments to focus on responder subgroups. For example, a 2023 subanalysis found truncating mutation carriers had 12% greater seizure reduction than missense carriers (p=0.03), suggesting genotype-specific dosing .

Q. What methodologies validate this compound’s serotonin-independent mechanisms in treatment-resistant epilepsy models?

Dual-pathway analyses using siRNA knockdown of σ1R in rodent models and PET imaging with 5-HT2A ligands (e.g., [11C]MDL 100907) can dissect receptor contributions. In vitro assays measuring synaptic vesicle protein 2A (SV2A) binding kinetics further clarify interactions with concomitant antiseizure drugs like levetiracetam .

Methodological Frameworks

- FINERMAPS Criteria : Ensure feasibility by validating access to pediatric epilepsy registries and echocardiography infrastructure .

- Data Management : Use REDCap for multi-center data harmonization, with audit trails to comply with EUR datateam standards .

- Ethical Compliance : Adhere to NIH guidelines for informed consent in cognitively impaired populations, including LAR (legally authorized representative) protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.